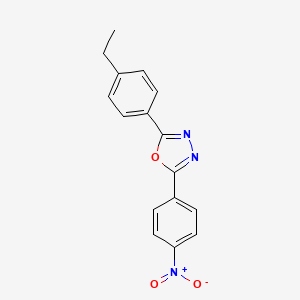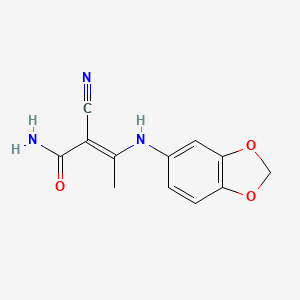
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as MBO-1155, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Another potential application of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is in the field of neuroscience. Studies have shown that the compound has neuroprotective properties and can protect neurons from oxidative stress and inflammation. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been found to improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that the compound acts by modulating various signaling pathways in cells. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. The compound has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in a range of diseases. 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has also been found to modulate glucose and lipid metabolism, which could have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. The compound also has neuroprotective properties, which could have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of research could be the development of novel drug delivery systems that improve the solubility and bioavailability of the compound. Another area of research could be the investigation of the compound's potential applications in the treatment of metabolic disorders. Additionally, further research could be conducted to elucidate the mechanism of action of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one and to identify potential targets for the development of novel therapies.
Synthesis Methods
The synthesis of 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 4-methoxybenzaldehyde and 3-methoxyacetophenone in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields 4-(4-methoxybenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one as a yellow solid. The purity of the compound can be improved by recrystallization from ethanol.
properties
IUPAC Name |
(4Z)-2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-8-6-12(7-9-14)10-16-18(20)23-17(19-16)13-4-3-5-15(11-13)22-2/h3-11H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLSILMAIBWQRS-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5824227.png)
![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)

![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)




![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)


![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)